Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 1212231-32-7
VCID: VC4481210
InChI: InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3
SMILES: CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C
Molecular Formula: C26H49O6P
Molecular Weight: 488.646

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate

CAS No.: 1212231-32-7

Cat. No.: VC4481210

Molecular Formula: C26H49O6P

Molecular Weight: 488.646

* For research use only. Not for human or veterinary use.

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate - 1212231-32-7

Specification

CAS No. 1212231-32-7
Molecular Formula C26H49O6P
Molecular Weight 488.646
IUPAC Name bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Standard InChI InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3
Standard InChI Key RFBPCRPOQNGDCR-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, reflects its three key components:

  • Two 2-isopropyl-5-methylcyclohexyl groups: These bulky substituents confer steric hindrance, influencing reactivity and solubility.

  • A 2,2-dimethyl-1,3-dioxolan-4-yl moiety: This five-membered cyclic acetal enhances stability against hydrolysis under basic conditions.

  • A phosphonate core: The P=O\text{P}=O group enables participation in phosphorylation reactions and hydrogen bonding .

The SMILES string CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C and InChIKey RFBPCRPOQNGDCR-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physical and Chemical Properties

PropertyValue
CAS No.1212231-32-7
Molecular FormulaC26H49O6P\text{C}_{26}\text{H}_{49}\text{O}_6\text{P}
Molecular Weight488.646 g/mol
SolubilityNot publicly reported
StabilityLikely stable under inert conditions

The compound’s solubility remains uncharacterized, though analogous phosphonates exhibit limited water solubility and preferential dissolution in organic solvents like dichloromethane .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves three key stages (Table 2) :

StepProcessReagents/Conditions
1Dioxolane ring formationAldehyde/ketone + diol + acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4)
2PhosphorylationPhosphorus oxychloride (POCl3\text{POCl}_3) or PCl3\text{PCl}_3
3Cyclohexyl group incorporationAlkylation with isopropyl bromide

For example, the dioxolane intermediate is synthesized via acid-catalyzed cyclization of a vicinal diol with a ketone. Subsequent phosphorylation introduces the phosphonate group, followed by alkylation to attach the cyclohexyl substituents .

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Steric hindrance: Bulky cyclohexyl groups may slow reaction kinetics, necessitating higher temperatures or catalysts.

  • Purification: Chromatography or crystallization is critical due to the compound’s complexity.

Chemical Reactivity and Functional Transformations

Hydrolysis and Stability

The phosphonate ester bond (PO\text{P}-O) undergoes hydrolysis under acidic or alkaline conditions, yielding phosphonic acid derivatives:

R2P(=O)OR’+H2OR2P(=O)OH+R’OH\text{R}_2\text{P}(=O)\text{OR'} + \text{H}_2\text{O} \rightarrow \text{R}_2\text{P}(=O)\text{OH} + \text{R'OH}

The dioxolane ring’s stability depends on pH, with resistance to hydrolysis in neutral conditions but susceptibility under strong acids.

Nucleophilic Substitution

The electrophilic phosphorus center reacts with nucleophiles (e.g., amines, thiols), enabling derivatization:

R2P(=O)OR’+NuR2P(=O)Nu+R’O\text{R}_2\text{P}(=O)\text{OR'} + \text{Nu}^- \rightarrow \text{R}_2\text{P}(=O)\text{Nu} + \text{R'O}^-

This reactivity is exploitable in drug discovery for prodrug activation .

Application AreaPotential Use
AgrochemicalsHerbicides targeting plant acetyl-CoA carboxylase
PharmaceuticalsProdrugs for controlled drug release
Materials ScienceLigands for metal-organic frameworks (MOFs)

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